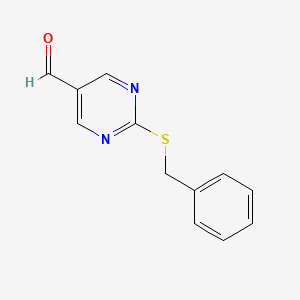

2-(Benzylthio)pyrimidine-5-carbaldehyde

描述

2-(Benzylthio)pyrimidine-5-carbaldehyde (CAS: 915920-15-9) is a pyrimidine derivative featuring a benzylthio (-S-CH₂C₆H₅) substituent at the 2-position and a formyl (-CHO) group at the 5-position. This compound is synthesized via nucleophilic substitution or coupling reactions, often involving S-benzylisothiourea derivatives and aldehydes under optimized conditions . Its high purity (95%) and commercial availability make it a valuable intermediate in pharmaceutical and asymmetric synthesis research . The benzylthio group confers steric bulk and moderate electron-donating properties, influencing reactivity in downstream applications such as enantioselective C–C bond formation .

属性

IUPAC Name |

2-benzylsulfanylpyrimidine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2OS/c15-8-11-6-13-12(14-7-11)16-9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLTDTICMHNEHCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NC=C(C=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80649830 | |

| Record name | 2-(Benzylsulfanyl)pyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915920-15-9 | |

| Record name | 2-(Benzylsulfanyl)pyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylthio)pyrimidine-5-carbaldehyde typically involves the reaction of 2-chloropyrimidine-5-carbaldehyde with benzyl mercaptan. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The reaction conditions often include heating the mixture to a temperature around 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

化学反应分析

Types of Reactions

2-(Benzylthio)pyrimidine-5-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The benzylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: 2-(Benzylthio)pyrimidine-5-carboxylic acid.

Reduction: 2-(Benzylthio)pyrimidine-5-methanol.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

科学研究应用

2-(Benzylthio)pyrimidine-5-carbaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.

Medicine: Research is ongoing into its potential as a therapeutic agent due to its structural similarity to biologically active pyrimidine derivatives.

Industry: It may be used in the development of new materials or as a building block in the synthesis of agrochemicals and pharmaceuticals.

作用机制

The mechanism of action of 2-(Benzylthio)pyrimidine-5-carbaldehyde is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The benzylthio group may play a role in binding to active sites of enzymes or receptors, while the formyl group could be involved in hydrogen bonding or other interactions. Further research is needed to elucidate the exact pathways and targets involved.

相似化合物的比较

Comparison with Structural Analogs

The following analysis compares 2-(Benzylthio)pyrimidine-5-carbaldehyde with structurally related pyrimidine-5-carbaldehyde derivatives, emphasizing substituent effects, reactivity, and applications.

Substituent Variations at the 2-Position

Table 1: Key Analogs and Substituent Properties

Key Observations :

- Steric Effects : The benzylthio group in the target compound introduces significant steric hindrance compared to methylthio analogs, slowing nucleophilic attacks but enhancing selectivity in coupling reactions .

- Electronic Effects : Electron-donating groups (e.g., -NH₂, -OH) increase pyrimidine ring electron density, accelerating electrophilic substitution but reducing stability under oxidative conditions. In contrast, the benzylthio group offers moderate electron donation without compromising stability .

- Reactivity in Synthesis : Methylthio derivatives (e.g., 90905-31-0) show higher yields (up to 85%) in one-pot syntheses due to reduced steric interference, whereas benzylthio analogs require longer reaction times .

Positional Isomerism and Functional Group Variations

Table 2: Positional and Functional Group Differences

Key Observations :

- Positional Effects: The 4-amino substitution in 770-31-0 enhances hydrogen-bonding interactions with biological targets, as seen in CRTh2 antagonist studies . In contrast, the 2-benzylthio group in the target compound prioritizes steric control over binding affinity.

- Functional Group Impact : Replacing the thioether (-S-) with an ether (-O-) in cyclopropylmethoxy analogs improves metabolic stability but reduces nucleophilicity, limiting use in metal-catalyzed reactions .

生物活性

2-(Benzylthio)pyrimidine-5-carbaldehyde (CAS No. 915920-15-9) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial, anti-inflammatory, and potential anticancer effects, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 218.27 g/mol. The structure features a pyrimidine ring substituted with a benzylthio group and an aldehyde functional group, which are critical for its biological interactions.

Antibacterial Activity

Research indicates that 2-(Benzylthio)pyrimidine derivatives exhibit significant antibacterial properties. A study synthesized several derivatives and evaluated their activity against multi-resistant strains of Escherichia coli and Staphylococcus aureus. The results showed that compounds such as 6c, 6d, and 6h demonstrated notable activity against these pathogens, with minimum inhibitory concentrations (MIC) indicating their potential as antibacterial agents .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| 6c | S. aureus | 8 |

| 6d | S. aureus | 16 |

| 6h | E. coli | 4 |

| 6m | E. coli | 8 |

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects. In vitro studies have shown that certain derivatives can inhibit cyclooxygenase-2 (COX-2) activity, a key enzyme involved in inflammation. Notably, the IC50 values for some derivatives were comparable to celecoxib, a well-known anti-inflammatory drug .

| Compound | COX-2 Inhibition IC50 (µmol) |

|---|---|

| Derivative A | 0.04 ± 0.09 |

| Derivative B | 0.04 ± 0.02 |

| Celecoxib | 0.04 ± 0.01 |

Anticancer Potential

Preliminary studies suggest that derivatives of 2-(Benzylthio)pyrimidine may exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation . Further investigation into structure-activity relationships (SAR) highlights the importance of substituents on the pyrimidine ring in enhancing anticancer efficacy.

Study on Antibacterial Efficacy

In a controlled study assessing the antibacterial efficacy of various pyrimidine derivatives, researchers found that those containing the benzylthio moiety exhibited enhanced activity against resistant bacterial strains compared to other structural analogs . This suggests that the benzylthio group plays a crucial role in mediating antibacterial effects.

Investigation of Anti-inflammatory Mechanisms

Another significant study focused on the anti-inflammatory mechanisms of related pyrimidine compounds revealed that they effectively reduced inflammatory markers in animal models of arthritis. The study indicated that these compounds could serve as potential therapeutic agents for inflammatory diseases .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(Benzylthio)pyrimidine-5-carbaldehyde, and how do reaction conditions influence yields?

- Methodological Answer : A scalable synthesis involves condensation reactions using S-benzylisothiourea hydrochloride and aromatic aldehydes under optimized conditions (e.g., ethanol reflux). Electron-withdrawing (F, Cl, Br) or electron-donating (CH₃–, CH₃O–) substituents on the aldehyde component yield products with >80% efficiency. Heterocyclic aldehydes (e.g., picolinaldehyde) are also compatible, though steric effects may require adjusted reaction times .

Q. How can spectroscopic and computational methods confirm the structure of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies characteristic peaks for the benzylthio group (δ ~4.5 ppm for SCH₂) and aldehyde proton (δ ~9.8 ppm). High-resolution mass spectrometry (HRMS) validates the molecular formula (C₁₂H₁₀N₂OS). Computational tools like density functional theory (DFT) predict collision cross-sections for ion mobility spectrometry, aiding structural validation .

Q. What are the recommended storage and handling protocols for this compound?

- Methodological Answer : Store under inert atmosphere (argon/nitrogen) at 2–8°C in dark containers to prevent aldehyde oxidation. Use gloveboxes for moisture-sensitive reactions. Personal protective equipment (PPE) including nitrile gloves and safety goggles is mandatory due to potential skin/eye irritation .

Advanced Research Questions

Q. How do electronic and steric effects of substituents on the benzylthio group influence reactivity in cross-coupling reactions?

- Methodological Answer : Electron-donating groups (e.g., –OCH₃) increase nucleophilicity at the sulfur atom, enhancing Suzuki-Miyaura coupling efficiency. Conversely, bulky substituents (e.g., tert-butyl) reduce accessibility to the pyrimidine ring, necessitating palladium catalysts with larger ligands (e.g., XPhos). Kinetic studies via HPLC monitor reaction progress .

Q. What enantioselective strategies enable chiral functionalization of this compound?

- Methodological Answer : Asymmetric organocatalysis using cinchona alkaloids (e.g., (DHQD)₂PHAL) achieves enantioselective additions (e.g., diethylzinc) to the aldehyde group. Single-crystal X-ray diffraction of intermediates confirms stereochemical outcomes. For instance, tert-butyldimethylsilyl-protected analogs show >90% enantiomeric excess (ee) under optimized conditions .

Q. How can computational modeling predict physicochemical properties like LogP and aqueous solubility for this compound derivatives?

- Methodological Answer : Molecular dynamics simulations (e.g., Schrödinger’s Desmond) and COSMO-RS theory calculate partition coefficients (LogP) and solubility. Validation via experimental HPLC (reverse-phase C18 columns) correlates computed LogP (predicted ~2.2) with retention times. Adjustments to the benzylthio group’s hydrophobicity improve bioavailability .

Q. What role does this compound play in structure-activity relationship (SAR) studies for antimicrobial agents?

- Methodological Answer : Derivatives are synthesized via reductive amination with piperazine analogs to probe Mtb growth inhibition. In vitro assays (e.g., microbroth dilution) quantify minimum inhibitory concentrations (MICs). Substitution of the benzylthio group with methylthio or methoxy groups reveals enhanced macrophage penetration (e.g., JSF-4271 vs. JSF-4300) .

Q. What strategies mitigate competing side reactions during nucleophilic additions to this compound?

- Methodological Answer : Kinetic control via low-temperature (−78°C) lithiation suppresses aldol condensation. Quenching with trimethylsilyl chloride stabilizes enolate intermediates. For Grignard reactions, catalytic CeCl₃ prevents aldehyde dimerization, confirmed by in situ IR monitoring of carbonyl peaks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。